N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide
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Description
N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide, also known as CTAP, is a chemical compound that has been extensively researched for its potential applications in various scientific fields.
Scientific Research Applications
Antibacterial and Antifungal Applications
Research on derivatives of N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide shows promising antibacterial and antifungal activities. Studies demonstrate that these compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Desai et al., 2008), as well as notable antifungal efficacy against pathogens like Candida albicans and Aspergillus niger (Baviskar et al., 2013). These findings underline the potential of these derivatives in developing new antimicrobial agents.
Anti-inflammatory Applications
Derivatives of N-(2-Chloro-phenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)-acetamide have also been synthesized and evaluated for their anti-inflammatory properties. A study highlighted several compounds within this series showing significant anti-inflammatory activity, suggesting their potential for development into new anti-inflammatory treatments (Sunder et al., 2013).
Anticancer Applications
The exploration into anticancer applications of these derivatives has produced compelling results. Some compounds have demonstrated considerable anticancer activity against various human tumor cell lines, indicating their potential as scaffolds for anticancer drug development. Notably, the synthesis and evaluation of new derivatives have contributed to identifying compounds with selective cytotoxicity towards cancer cells, providing a foundation for further anticancer research and therapy development (Evren et al., 2019).
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-6-3-1-2-4-7(6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRZMHUNYKIRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)N=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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